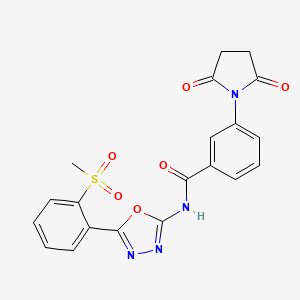
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further connected to an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The molecule also contains a 2,5-dioxopyrrolidin-1-yl group and a methylsulfonyl group attached to the phenyl ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the coupling of the different components. Without specific literature or patents, it’s hard to provide a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used to determine the structure of such compounds.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, its stability under different conditions, and its reactivity with various reagents.Applications De Recherche Scientifique
Anti-Inflammatory and Anti-Cancer Agents
Research has synthesized novel compounds related to 1,3,4-oxadiazole derivatives for potential use as anti-inflammatory and anti-cancer agents. These compounds were synthesized in fair to good yields, suggesting their potential in medical applications, especially in treating inflammation and cancer. The synthesis process and the biological activities of these compounds indicate their relevance in drug development and therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).
Antimalarial and COVID-19 Drug Applications
Another study explored the antimalarial activity of sulfonamide derivatives, including their effectiveness against COVID-19 through computational calculations and molecular docking studies. This research indicates the versatility of these compounds in addressing global health challenges, including malaria and emerging viral infections (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antitumor Agents
The metabolic pathways and potential as antitumor agents of specific synthetic derivatives have been studied. These include an in-depth investigation of the metabolic processes in vitro, indicating their promise as antitumor agents. The synthesis and evaluation of these compounds offer insights into their therapeutic potential and the mechanisms through which they may exert their effects (Donggeng Wang et al., 2014).
Antibacterial Activity
Research into N-substituted derivatives of oxadiazole compounds has shown moderate to talented antibacterial activity. These findings are significant for developing new antibacterial agents, especially in a time when antibiotic resistance is a growing concern. The synthesis and structural elucidation of these compounds highlight their potential application in combating bacterial infections (H. Khalid et al., 2016).
Cardiac Electrophysiological Activity
The exploration of N-substituted imidazolylbenzamides or benzene-sulfonamides for cardiac electrophysiological activity presents an interesting avenue for the development of selective class III agents. This research contributes to the understanding of compounds that could potentially manage arrhythmias, demonstrating the broad applicability of such chemical structures in therapeutic settings (T. K. Morgan et al., 1990).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological activity, toxicity, and metabolic stability.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-3-2-7-14(15)19-22-23-20(30-19)21-18(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h2-8,11H,9-10H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEAOPDOYCCWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

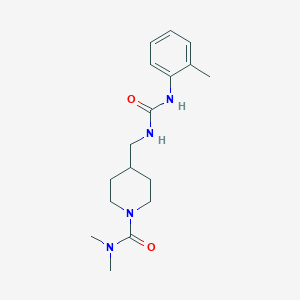
![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
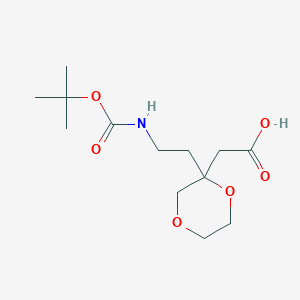
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
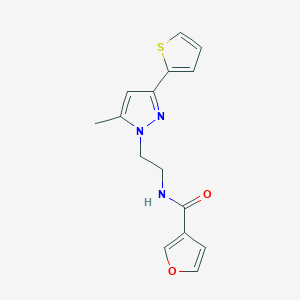
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
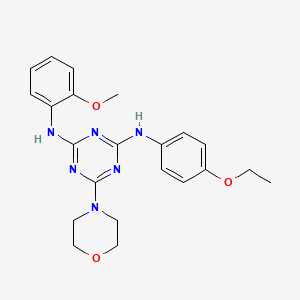
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
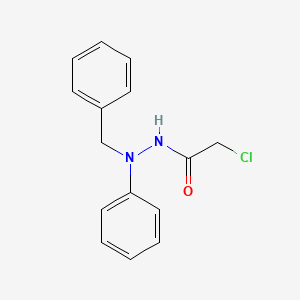
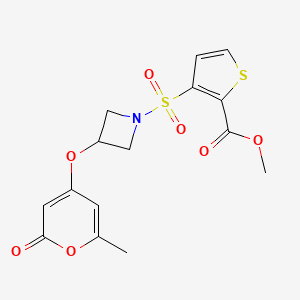
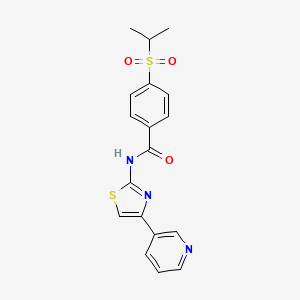
![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)